molecular formula C6H10F2O2 B2528368 1,1-Difluoro-2-methyl-3-(oxiran-2-yl)propan-2-ol CAS No. 2164355-37-5

1,1-Difluoro-2-methyl-3-(oxiran-2-yl)propan-2-ol

Cat. No.: B2528368
CAS No.: 2164355-37-5
M. Wt: 152.141
InChI Key: XBUXTPXUWMLVPO-UHFFFAOYSA-N
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Description

1,1-Difluoro-2-methyl-3-(oxiran-2-yl)propan-2-ol is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a colorless liquid that is soluble in water and has a molecular weight of 160.1 g/mol. This compound has various applications in the field of chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Downstream Processing in Microbial Production

Fluorinated compounds, like 1,1-Difluoro-2-methyl-3-(oxiran-2-yl)propan-2-ol, often play a critical role in the downstream processing of biologically produced chemicals. For instance, research on the separation and purification of biologically produced diols, such as 1,3-propanediol, highlights the importance of efficient recovery methods due to their wide range of applications and significant production costs. Techniques such as evaporation, distillation, and membrane filtration are pivotal, with room for improvement in yield, purity, and energy consumption (Zhi-Long Xiu & A. Zeng, 2008).

Environmental Degradation of Polyfluoroalkyl Chemicals

The degradation pathways of polyfluoroalkyl chemicals, which share structural similarities with this compound, are crucial for understanding their environmental fate. Studies have shown that microbial degradation plays a significant role in breaking down these compounds into perfluoroalkyl carboxylic and sulfonic acids, raising concerns about their persistence and toxicological impact on the environment (Jinxia Liu & Sandra Mejia Avendaño, 2013).

Aqueous Fluoroalkylation Reactions

The development of environmentally friendly fluoroalkylation reactions, including those involving fluorinated epoxides similar to this compound, represents a significant advance in green chemistry. These reactions are crucial for incorporating fluorinated groups into pharmaceuticals, agrochemicals, and materials, highlighting the need for mild, efficient, and sustainable methods (Hai‐Xia Song et al., 2018).

Immunotoxicity of Perfluorinated Compounds

Research on the immunotoxic effects of perfluorinated compounds, which share chemical properties with this compound, underscores the potential health risks associated with exposure. These studies provide evidence of adverse effects on cell-mediated and humoral immunity, indicating a significant concern for human health and necessitating further investigation into safer alternatives (E. Corsini et al., 2014).

Alternative PFAS Compounds

The search for alternative compounds to traditional per- and polyfluoroalkyl substances (PFASs) involves evaluating the environmental and health impacts of novel fluorinated alternatives. This research is critical for identifying safer substitutes that can reduce the bioaccumulative and toxicological concerns associated with legacy PFASs, guiding regulatory and industrial practices towards more sustainable and less harmful chemicals (Yu Wang et al., 2019).

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

1,1-difluoro-2-methyl-3-(oxiran-2-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2O2/c1-6(9,5(7)8)2-4-3-10-4/h4-5,9H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBUXTPXUWMLVPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CO1)(C(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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